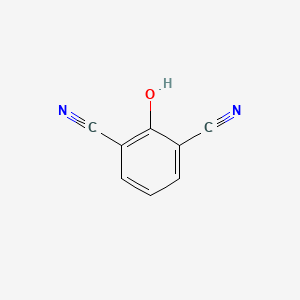

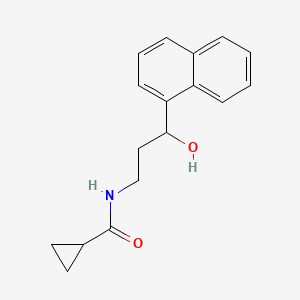

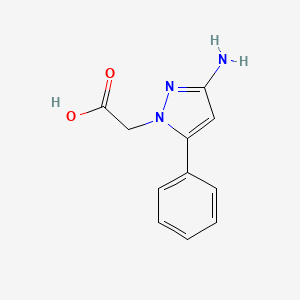

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is a compound that falls under the category of thiophene carboxamide derivatives . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The specific synthesis process for “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is not explicitly mentioned in the available resources.科学的研究の応用

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their wide-ranging therapeutic applications. Initially noted for neurotoxicity, certain THIQs later gained attention for their neuroprotective properties, particularly against Parkinsonism. The US FDA's approval of trabectedin, a drug for soft tissue sarcomas, underscores the significance of THIQ derivatives in cancer therapy. Moreover, THIQs are investigated for potential in treating infectious diseases like malaria, tuberculosis, and HIV. Their versatile chemical framework allows for synthesis variations, making them prime candidates for novel drug discovery in cancer and central nervous system disorders (Singh & Shah, 2017).

Radical Cyclizations in Organic Synthesis

Radical cyclization techniques, pivotal in constructing carbo- and heterocyclic compounds, leverage the unique properties of THIQ derivatives. Control over the regiochemistry of radical cyclizations, influenced by factors like reaction temperature and precursor conformation, facilitates the synthesis of physiologically active compounds. These methodologies have direct applications in developing therapeutics, showcasing the significance of THIQ scaffolds in medicinal chemistry (Ishibashi & Tamura, 2004).

Isoquinoline Derivatives and Pharmacological Importance

Isoquinoline derivatives, including THIQs, have demonstrated a broad spectrum of biological and pharmacological activities. These range from antifungal and anti-Parkinsonism to anti-tumoral and anti-diabetic effects. Their chemical diversity and biological efficacy underline the potential of isoquinoline compounds in developing low-molecular-weight inhibitors for pharmacotherapeutic applications, further emphasizing the versatility and therapeutic potential of these compounds (Danao et al., 2021).

Oxyfunctionalization of Cyclopropane Derivatives

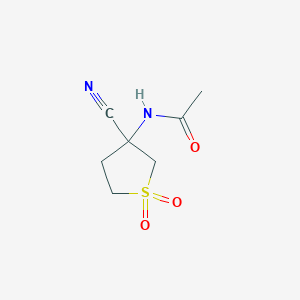

The oxyfunctionalization of cyclopropane derivatives, a key transformation in drug development, highlights the importance of THIQs and related compounds in synthesizing cyclopropylketones. This process is critical for generating intermediates with enhanced pharmacological properties, illustrating the relevance of cyclopropane-containing compounds in the synthesis of new drugs (Sedenkova et al., 2018).

作用機序

将来の方向性

The future directions for the study of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their antitumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to understand their synthesis process, molecular structure, and physical and chemical properties.

特性

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17(14-6-8-23-11-14)19-16-4-3-12-5-7-20(10-15(12)9-16)18(22)13-1-2-13/h3-4,6,8-9,11,13H,1-2,5,7,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMDOALYYCCEAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

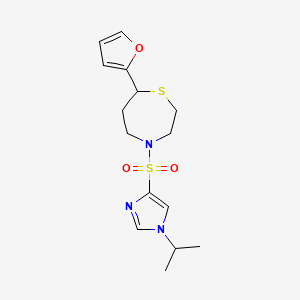

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)

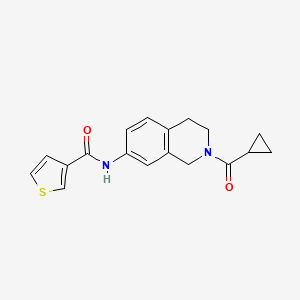

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)

![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)